molecular formula C18H17N3O3S B5410626 N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B5410626
M. Wt: 355.4 g/mol
InChI Key: RDKLPBFQQOOXFD-UHFFFAOYSA-N
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Description

“N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including an allyl group, a methoxyphenyl group, an oxadiazole ring, a thiophene ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Thiophene derivatives are synthesized through various methods, including condensation reactions . The oxadiazole ring could be formed through a (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the allyl group could participate in reactions such as allylic substitution or oxidation. The oxadiazole ring could undergo reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Thiophene derivatives generally have low melting points and are soluble in organic solvents but insoluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to inhibit certain enzymes or receptors .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to investigate its biological activity and potential use in medicine .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-10-21(18(22)15-5-4-11-25-15)12-16-19-17(20-24-16)13-6-8-14(23-2)9-7-13/h3-9,11H,1,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKLPBFQQOOXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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